Helioxanthin 8-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered significant attention due to its potent antiviral properties, particularly against hepatitis B virus (HBV), hepatitis C virus (HCV), herpes simplex virus type 1 (HSV-1), and human immunodeficiency virus (HIV) . Helioxanthin 8-1 exhibits a broad spectrum of antiviral activity, making it a promising candidate for further research and development in antiviral therapies.
Preparation Methods
Helioxanthin 8-1 is synthesized through a series of chemical reactions starting from helioxanthin. The synthetic route involves the formation of a cyclic hydrazide derivative, which is achieved through specific reaction conditions and reagents . The detailed synthetic route and industrial production methods are proprietary and often involve multiple steps to ensure high purity and yield of the final product. The compound is typically produced in a controlled laboratory environment to maintain its efficacy and stability.
Chemical Reactions Analysis
Helioxanthin 8-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Helioxanthin 8-1 has been extensively studied for its antiviral properties. It has shown significant efficacy in inhibiting the replication of HBV, HCV, HSV-1, and HIV in vitro
Chemistry: Used as a reference compound in the study of antiviral agents.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Utilized in the development of antiviral drugs and formulations.
Mechanism of Action
Helioxanthin 8-1 exerts its antiviral effects through a unique mechanism. It inhibits the replication of HBV by suppressing both RNA and protein expression, as well as DNA replication . The compound achieves this by decreasing the binding of hepatocyte nuclear factors to the HBV promoter regions, thereby blocking viral gene expression and replication. This posttranscriptional down-regulation of critical transcription factors is a distinctive feature of this compound’s antiviral activity .
Comparison with Similar Compounds
Helioxanthin 8-1 is part of a broader class of helioxanthin analogues, which include compounds such as Helioxanthin 5-4-2 and other cyclic hydrazide derivatives . Compared to these analogues, this compound exhibits higher potency and selectivity against HBV, making it a unique and valuable compound for antiviral research . Other similar compounds include various lignans and nonnucleoside inhibitors that also target viral replication but through different mechanisms .
Properties
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c23-19-11-5-9-2-4-13-18(28-8-26-13)16(9)15(17(11)20(24)22-21-19)10-1-3-12-14(6-10)27-7-25-12/h1-6H,7-8H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPEYYAEFFUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=O)NNC5=O)C=CC6=C4OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.